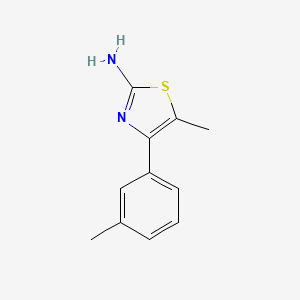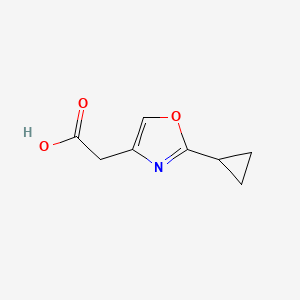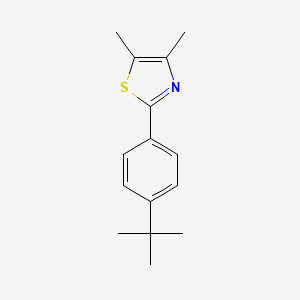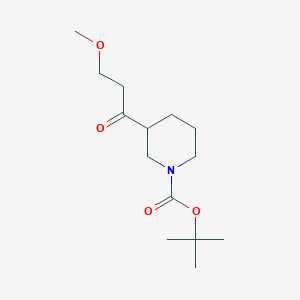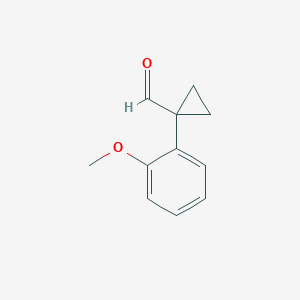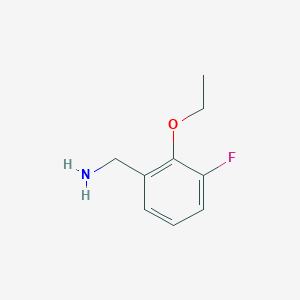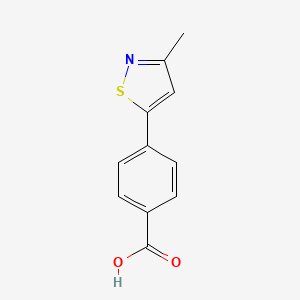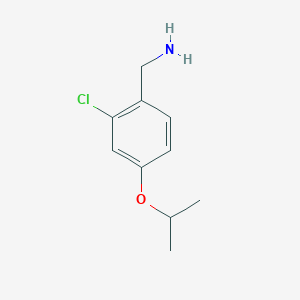![molecular formula C11H8ClF3O B1406160 1-[4-(三氟甲基)苯基]环丙烷羰酰氯 CAS No. 960071-10-7](/img/structure/B1406160.png)
1-[4-(三氟甲基)苯基]环丙烷羰酰氯
描述
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C11H8ClF3O. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonyl chloride group . This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
科学研究应用
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
准备方法
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride typically involves the reaction of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid+SOCl2→1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride+SO2+HCl
In industrial settings, this compound can be produced in larger quantities using similar methods, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include thionyl chloride, nucleophiles (amines, alcohols, thiols), water, and reducing agents (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The cyclopropane ring provides structural rigidity, which can influence the compound’s interactions with molecular targets . The carbonyl chloride group is highly reactive, facilitating various chemical transformations .
相似化合物的比较
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid: This compound lacks the carbonyl chloride group and is less reactive towards nucleophiles.
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl bromide: This compound has a bromide group instead of chloride, which can affect its reactivity and applications.
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl fluoride: The fluoride group makes this compound more reactive towards nucleophiles compared to the chloride analogue.
The uniqueness of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride lies in its specific reactivity and applications, which are influenced by the presence of the trifluoromethyl group, cyclopropane ring, and carbonyl chloride group .
属性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOIQJKZPGZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


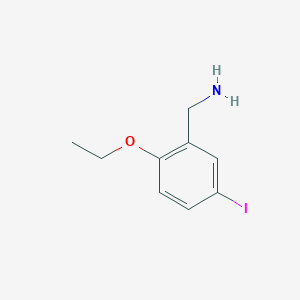
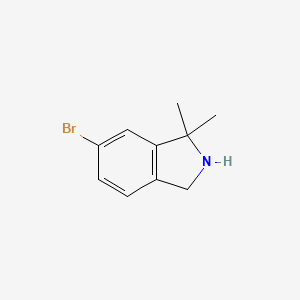

![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)

